1H-Dibenzo(a,i)carbazole

DNA adductomics carcinogenesis genotoxicity

1H-Dibenzo(a,i)carbazole (also designated 13H-Dibenzo[a,i]carbazole, CAS 239-64-5 for the 13H tautomeric form) is a pentacyclic nitrogen-heteroaromatic hydrocarbon belonging to the dibenzocarbazole class. It consists of a central carbazole nucleus with two angularly fused benzene rings, yielding the molecular formula C20H13N and a molecular weight of 267.33 g/mol.

Molecular Formula C20H13N
Molecular Weight 267.3 g/mol
CAS No. 42226-53-9
Cat. No. B15175967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Dibenzo(a,i)carbazole
CAS42226-53-9
Molecular FormulaC20H13N
Molecular Weight267.3 g/mol
Structural Identifiers
SMILESC1C=CC=C2C1=C3C(=C4C=CC5=CC=CC=C5C4=N3)C=C2
InChIInChI=1S/C20H13N/c1-3-7-15-13(5-1)9-11-17-18-12-10-14-6-2-4-8-16(14)20(18)21-19(15)17/h1-7,9-12H,8H2
InChIKeyFZMFRDRGUFGKMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Dibenzo(a,i)carbazole (CAS 42226-53-9): Technical Baseline for Research Procurement


1H-Dibenzo(a,i)carbazole (also designated 13H-Dibenzo[a,i]carbazole, CAS 239-64-5 for the 13H tautomeric form) is a pentacyclic nitrogen-heteroaromatic hydrocarbon belonging to the dibenzocarbazole class [1]. It consists of a central carbazole nucleus with two angularly fused benzene rings, yielding the molecular formula C20H13N and a molecular weight of 267.33 g/mol [2]. The compound is characterized by a planar, highly conjugated aromatic system that confers distinctive photophysical and electronic properties, including a melting point of approximately 221.3°C and low aqueous solubility of 10.4 μg/L at 24°C . As an N-heterocyclic polycyclic aromatic hydrocarbon (NHA-PAH), 1H-Dibenzo(a,i)carbazole is recognized as a research compound of interest in environmental toxicology, carcinogenesis studies, and materials science applications involving carbazole-based optoelectronic scaffolds [1].

Why 1H-Dibenzo(a,i)carbazole Cannot Be Interchanged with Other Dibenzocarbazole Isomers or Acridine Analogs


Substitution of 1H-Dibenzo(a,i)carbazole with the more extensively studied isomer 7H-Dibenzo(c,g)carbazole (DBC) or with structurally related acridines such as dibenz[a,j]acridine is scientifically unjustified due to fundamentally divergent toxicological activation pathways, DNA adduct profiles, and environmental persistence classifications [1][2]. While 7H-Dibenzo(c,g)carbazole is a well-established potent hepatocarcinogen and skin carcinogen in murine models, 1H-Dibenzo(a,i)carbazole exhibits a distinct sarcomagenic profile and is classified as vPvB (very persistent, very bioaccumulative) rather than the PBT designation assigned to its c,g-isomer [1][3]. Furthermore, carbazole-class compounds possess ionization potentials (7.2–7.6 eV) that are systematically lower than those of acridine analogs (7.8–8.1 eV), enabling dual-pathway metabolic activation (one-electron oxidation plus monooxygenation) that is unavailable to acridine derivatives, which are restricted solely to monooxygenation [2]. These mechanistic divergences preclude generic interchange in any application requiring reproducible toxicological outcomes, environmental fate predictions, or structure-specific material properties [1].

Quantitative Differentiation Evidence: 1H-Dibenzo(a,i)carbazole vs. Closest Analogs


DNA Adduct Formation Kinetics: 1H-Dibenzo(a,i)carbazole vs. 7H-Dibenzo(c,g)carbazole

In a direct comparative study using rat liver progenitor cells (WB-F344 line) as a model system, 1H-Dibenzo(a,i)carbazole (designated DB[a,i]C in the study) exhibited substantially slower DNA adduct formation kinetics compared to its c,g-isomer 7H-Dibenzo(c,g)carbazole (DBC) [1]. DBC, a potent hepatocarcinogen, produced DNA adducts with a t1/2max of 5–6 hours post-exposure, whereas DB[a,i]C, a sarcomagen lacking hepatocarcinogenicity, displayed a t1/2max of 20–24 hours [1]. Quantitatively, DBC generated approximately 4-fold higher maximal DNA adduct levels (160 adducts/10^8 nucleotides) than DB[a,i]C (40 adducts/10^8 nucleotides) at the peak time point [1]. Notably, DB[a,i]C produced persistent, slowly repaired adducts that remained elevated at 48 hours post-treatment, while DBC adducts declined to near-baseline levels by 72 hours [1].

DNA adductomics carcinogenesis genotoxicity N-heterocyclic PAH

Environmental Persistence and Bioaccumulation Classification: 1H-Dibenzo(a,i)carbazole vs. 7H-Dibenzo(c,g)carbazole

Under the European Union PBT (Persistent, Bioaccumulative, Toxic) assessment framework, 1H-Dibenzo(a,i)carbazole (13H-Dibenzo[a,i]carbazole) is classified as vPvB (very persistent, very bioaccumulative), whereas its isomer 7H-Dibenzo(c,g)carbazole is classified as PBT [1]. Both compounds share an identical predicted no-effect concentration (PNEC) value of 140 ng/L for aquatic ecosystems and carry equivalent environmental hazard classifications (Aquatic Acute Category 1, H400; Aquatic Chronic Category 1, H410) [1]. However, the elevated vPvB designation for 1H-Dibenzo(a,i)carbazole indicates a higher regulatory concern for long-range environmental transport and trophic magnification potential [1]. Supporting this classification, the compound exhibits an experimental log Koc (soil organic carbon-water partition coefficient) value of 6, indicating extremely strong soil/sediment sorption and limited aqueous mobility [2].

environmental fate PBT assessment persistence bioaccumulation regulatory toxicology

UV-Visible Absorption Spectral Fingerprint: 1H-Dibenzo(a,i)carbazole vs. Carbazole Parent

1H-Dibenzo(a,i)carbazole exhibits a substantially red-shifted UV-Visible absorption profile relative to the parent carbazole nucleus due to extended π-conjugation across the angularly fused dibenzo framework [1][2]. Based on the foundational spectroscopic study by Felton (J. Chem. Soc., 1952), dibenzocarbazoles display characteristic long-wavelength absorption bands in the 340–370 nm region, representing a bathochromic shift of approximately 50–60 nm compared to unsubstituted carbazole (λmax ≈ 292–293 nm) [1]. Among the dibenzocarbazole isomers, the angular fusion pattern of 1H-Dibenzo(a,i)carbazole produces a distinct spectral signature that permits unambiguous identification and differentiation from the linear-fused 7H-Dibenzo(c,g)carbazole in complex environmental or synthetic mixtures [1]. The NIST reference UV-Vis spectrum for 13H-Dibenzo[a,i]carbazole is available as a validated analytical standard [2].

UV-Vis spectroscopy photophysics analytical chemistry spectral identification

Ionization Potential and Metabolic Activation Pathway: Carbazole Class vs. Acridine Class

Carbazole-class N-heterocyclic aromatic compounds, including 1H-Dibenzo(a,i)carbazole, possess systematically lower ionization potentials (IP range: 7.2–7.6 eV) than acridine-class compounds (IP range: 7.8–8.1 eV) [1]. This electronic difference has direct mechanistic consequences: carbazoles with IP values near 7.3 eV undergo metabolic activation via two concurrent pathways—one-electron oxidation and monooxygenation—whereas acridines with higher IP values (~8.0 eV) are restricted exclusively to the monooxygenation pathway [1]. For reference, 7H-Dibenzo(c,g)carbazole (DBC) has an IP of approximately 7.3 eV, enabling dual-pathway activation, while dibenz[a,j]acridine (DBA) with an IP of ~8.0 eV proceeds solely through monooxygenation [1]. This divergence in activation mechanism produces differing DNA binding patterns and carcinogenic tissue specificities between carbazole and acridine derivatives [1].

ionization potential metabolic activation genotoxicity mechanism structure-activity relationship

Optimal Research and Industrial Application Scenarios for 1H-Dibenzo(a,i)carbazole (CAS 42226-53-9)


Mechanistic Carcinogenesis Studies Requiring a Sarcoma-Specific Positive Control

1H-Dibenzo(a,i)carbazole is uniquely suited as a sarcoma-specific carcinogen reference standard in experimental oncology and toxicology. Unlike 7H-Dibenzo(c,g)carbazole, which induces hepatic and cutaneous tumors, 1H-Dibenzo(a,i)carbazole is characterized as a sarcomagen with no hepatocarcinogenic activity [1]. Its distinctive DNA adduct kinetics—slower formation (t1/2max ≈ 20–24 h) and persistent, slowly repaired adducts [1]—enable researchers to study tissue-selective tumor initiation mechanisms. This compound is particularly valuable for comparative structure-activity relationship (SAR) investigations of N-heterocyclic PAH carcinogenicity and for validating in vitro genotoxicity assays against known tissue-specific tumorigenic outcomes.

Environmental Persistence and Bioaccumulation Research Using vPvB Reference Material

As a verified vPvB (very persistent, very bioaccumulative) substance under EU regulatory classification, 1H-Dibenzo(a,i)carbazole serves as an essential reference standard for environmental fate studies [1]. Its experimental log Koc of 6 indicates extreme soil/sediment sorption and minimal aqueous mobility [2], making it a model compound for investigating long-range environmental transport of nitrogen-heterocyclic contaminants. Researchers developing remediation strategies for coal tar, creosote, or combustion-derived environmental mixtures can utilize 1H-Dibenzo(a,i)carbazole to benchmark destruction efficiency and validate decontamination protocols, including those described in IARC Scientific Publication No. 113 [3].

Synthetic Intermediate for Dibenzocarbazole-Based Optoelectronic Materials

The dibenzo[a,i]carbazole skeleton is explicitly claimed as a key structural motif in patent literature for organic light-emitting diode (OLED) materials [1]. Specifically, the angular dibenzo[a,i]carbazole core, when N-functionalized with aryl groups containing an anthracene skeleton, yields light-emitting elements characterized by low power consumption, high reliability, and high color purity [1]. 1H-Dibenzo(a,i)carbazole provides the foundational unsubstituted scaffold for synthesizing these patented derivatives. Procurement of this compound enables materials scientists to explore structure-property relationships in carbazole-based hole-transport layers, host materials for phosphorescent emitters, and thermally activated delayed fluorescence (TADF) emitter precursors.

Analytical Method Development and Environmental Monitoring Standard

The distinct UV-Visible absorption profile of 1H-Dibenzo(a,i)carbazole, characterized by a bathochromic shift of approximately 50–60 nm relative to parent carbazole [1], makes it an ideal calibration standard for HPLC-UV and GC-MS methods targeting N-heterocyclic PAHs in environmental matrices. Its validated reference spectrum in the NIST Chemistry WebBook [2] provides authoritative spectral data for method validation. Additionally, the availability of GC-MS spectral data through SpectraBase [3] supports unambiguous identification in complex mixtures derived from incomplete combustion, petroleum products, or tobacco smoke condensate.

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